4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride
Overview
Description
4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride (4-PEPT-TFM) is an organic compound that has been studied for its various biochemical and physiological effects. It has been used in laboratory experiments, and has been found to have a variety of applications in scientific research.
Scientific Research Applications
1. Use in Selective Estrogen Receptor Modulators (SERMs)
Raloxifene, a compound in the class of Selective Estrogen Receptor Modulators (SERMs), is structurally related to 4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride. It exhibits estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in the breast and uterus. A specific study found that modification of this compound resulted in a substantial increase in estrogen antagonist potency (Palkowitz et al., 1997).
2. Development of New Analgesic Compounds
The compound has been used in the synthesis of novel analgesic compounds. In one study, derivatives of this compound were synthesized and found to be extremely potent analgesics, demonstrating significant effectiveness compared to morphine (Van Daele et al., 1976).
3. Role in Antihistamine Research
Cetirizine, a piperazine antihistamine, is structurally related to this compound. It is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).
4. Synthesis of Trifluoromethyl-Substituted Heteroarenes
This compound serves as a building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. This chemistry was demonstrated in a new synthetic approach towards nonsteroidal anti-inflammatory drugs like Celebrex (Celecoxib) (Sommer et al., 2017).
5. Discovery of Dopamine D4 Receptor Antagonists
Substituted 4-aminopiperidine compounds related to this compound were discovered to have high in vitro affinity and selectivity for the human dopamine D4 receptor. These compounds are significant in investigating dopaminergic pathways and could be useful in neuropharmacological research (Schlachter et al., 1997).
6. Involvement in Synthesis of Serotonin Receptor Modulators
Research on serotonin receptors involved the use of compounds structurally similar to this chemical. They were investigated for their potential as modulators of serotonin receptors, which is relevant in the study of mood disorders and other neurological conditions (Forster et al., 1995).
properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)-3-(trifluoromethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O.2ClH/c15-14(16,17)12-10-11(18)4-5-13(12)20-9-8-19-6-2-1-3-7-19;;/h4-5,10H,1-3,6-9,18H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWNPCQGJCFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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